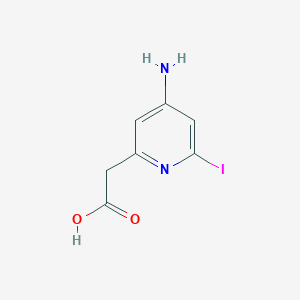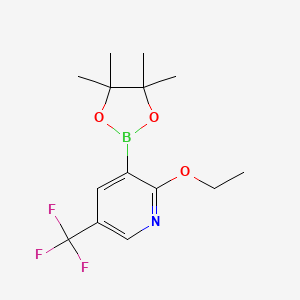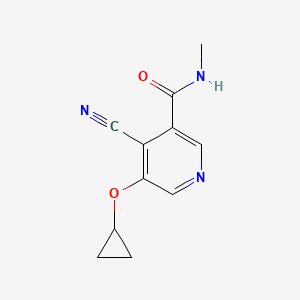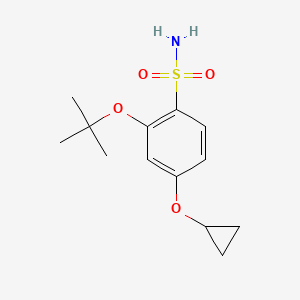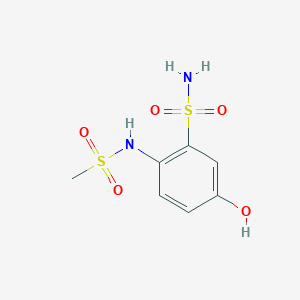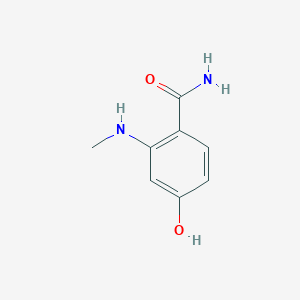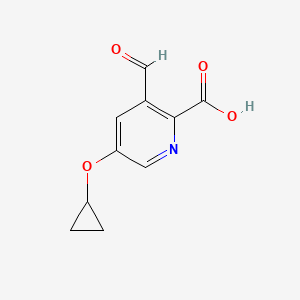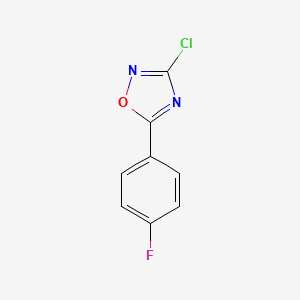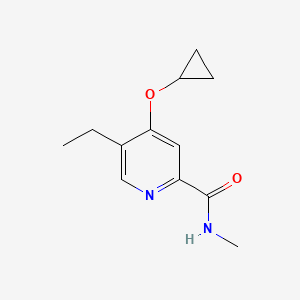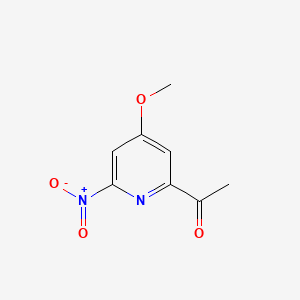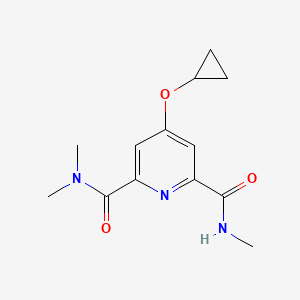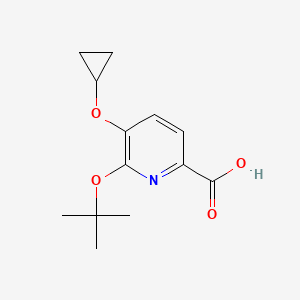
4-Acetylpyridine-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylpyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the fourth position and two aldehyde groups at the second and sixth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpyridine-2,6-dicarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the acetylation of pyridine followed by formylation to introduce the aldehyde groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions: 4-Acetylpyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: 4-Acetylpyridine-2,6-dicarboxylic acid.
Reduction: 4-(1-Hydroxyethyl)pyridine-2,6-dicarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Acetylpyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Acetylpyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
類似化合物との比較
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the acetyl group.
4-Acetylpyridine: Contains the acetyl group but lacks the aldehyde groups.
Pyridine-2,6-dicarbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4-acetylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)7-2-8(4-11)10-9(3-7)5-12/h2-5H,1H3 |
InChIキー |
JUAGGGYFEORBIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


